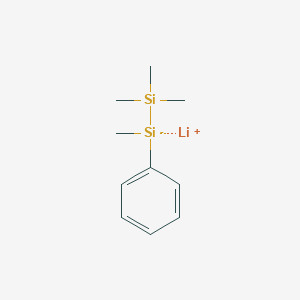![molecular formula C13H8ClN3O B14227116 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole CAS No. 830321-60-3](/img/structure/B14227116.png)
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its incorporation of a benzoxazole moiety, which is a heterocyclic compound containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2,1-benzoxazole. The process can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,1-benzoxazole in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles and inks.
作用机制
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is primarily based on its ability to interact with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with various cellular targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes.
相似化合物的比较
Similar Compounds
- 3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-Hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is unique due to its specific combination of a benzoxazole moiety and a 4-chlorophenyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. For example, the presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
830321-60-3 |
|---|---|
分子式 |
C13H8ClN3O |
分子量 |
257.67 g/mol |
IUPAC 名称 |
2,1-benzoxazol-3-yl-(4-chlorophenyl)diazene |
InChI |
InChI=1S/C13H8ClN3O/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H |
InChI 键 |
OWNIDZYCHJNLLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(ON=C2C=C1)N=NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

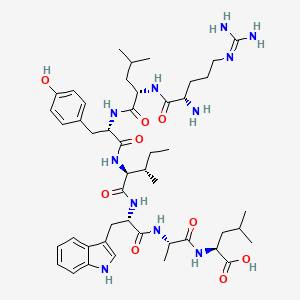
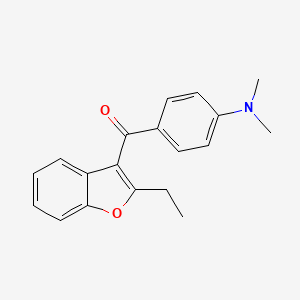
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
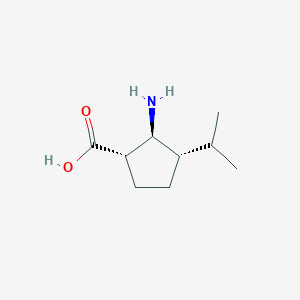
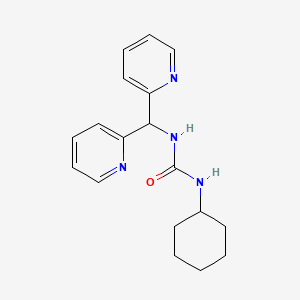
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
